3-[(4-CHLOROPHENYL)SULFONYL]-4-(CYCLOHEXYLAMINO)TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE
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Overview
Description
3-[(4-CHLOROPHENYL)SULFONYL]-4-(CYCLOHEXYLAMINO)TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE is a complex organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure includes a chlorophenyl group, a sulfonyl group, and a cyclohexylamino group attached to a tetrahydrothiophene ring, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-CHLOROPHENYL)SULFONYL]-4-(CYCLOHEXYLAMINO)TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE typically involves multiple steps, starting with the preparation of the tetrahydrothiophene ring. This is followed by the introduction of the chlorophenyl and sulfonyl groups through electrophilic aromatic substitution reactions. The cyclohexylamino group is then added via nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to maximize yield and purity. Industrial methods also focus on optimizing the use of reagents and minimizing waste to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
3-[(4-CHLOROPHENYL)SULFONYL]-4-(CYCLOHEXYLAMINO)TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the chlorophenyl and cyclohexylamino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may require the use of halogenating agents or nucleophiles under specific conditions such as elevated temperatures or the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can lead to a variety of derivatives with different functional groups replacing the original substituents.
Scientific Research Applications
3-[(4-CHLOROPHENYL)SULFONYL]-4-(CYCLOHEXYLAMINO)TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 3-[(4-CHLOROPHENYL)SULFONYL]-4-(CYCLOHEXYLAMINO)TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-CHLOROPHENYL)SULFONYL]-4-[(3,4-DIMETHOXYPHENETHYL)AMINO]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE
- 3-[(4-CHLOROPHENYL)SULFONYL]-4-(CYCLOHEPTYLAMINO)TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE
- 3-[(4-CHLOROPHENYL)SULFONYL]-4-{[2-(2-THIENYL)ETHYL]AMINO}TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE
Uniqueness
What sets 3-[(4-CHLOROPHENYL)SULFONYL]-4-(CYCLOHEXYLAMINO)TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
(3S,4R)-4-(4-chlorophenyl)sulfonyl-N-cyclohexyl-1,1-dioxothiolan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO4S2/c17-12-6-8-14(9-7-12)24(21,22)16-11-23(19,20)10-15(16)18-13-4-2-1-3-5-13/h6-9,13,15-16,18H,1-5,10-11H2/t15-,16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSKTGFBUTXIII-HOTGVXAUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2CS(=O)(=O)CC2S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)N[C@H]2CS(=O)(=O)C[C@@H]2S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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